molecular formula C8H5BrClFN2 B1384733 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 2191434-21-4

6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole

Cat. No. B1384733
CAS RN: 2191434-21-4
M. Wt: 263.49 g/mol
InChI Key: CHQCXFJAYKLSJN-UHFFFAOYSA-N
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Description

“6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular formula of “6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole” is C11H12BrFN2 . It contains bromine, chlorine, fluorine, and nitrogen atoms in its structure .


Physical And Chemical Properties Analysis

The boiling point of “6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole” is predicted to be 353.4±22.0 °C . Its density is 1.49 . It should be stored in a sealed container in a dry room .

Scientific Research Applications

Antimicrobial Activity

6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole: and its derivatives have been studied for their potential as antimicrobial agents. The imidazole ring, a core structure in this compound, is known for its presence in many biologically active molecules. Derivatives of imidazole have shown various biological activities, including antibacterial and antifungal properties . This makes the compound a valuable synthon for developing new drugs targeting resistant strains of bacteria and fungi.

Antitubercular Agents

The compound has been evaluated for its efficacy against Mycobacterium tuberculosis , the causative agent of tuberculosis. A study synthesized a derivative, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole , and found it to exhibit significant antitubercular activity . This highlights the potential of 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole in the treatment of tuberculosis.

Cancer Research

Imidazole derivatives are also being explored for their antitumor properties. The structural motif of imidazole is present in various chemotherapeutic agents. For instance, compounds like dacarbazine are used in the treatment of Hodgkin’s disease and contain the imidazole ring . Research into the derivatives of 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole could lead to new cancer therapies.

Kinase Inhibition

A specific derivative of the compound, 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole , has been used in the preparation of Abemaciclib , a kinase inhibitor . Abemaciclib is approved for the treatment of certain types of breast cancer, indicating the potential of 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole in the development of targeted cancer treatments.

Anti-inflammatory and Analgesic Applications

The imidazole core is known to confer anti-inflammatory and analgesic properties to its derivatives. Drugs such as clemizole and etonitazene , which contain the imidazole ring, are used as antihistaminic agents and analgesics, respectively . This suggests that 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole could be a precursor for developing new anti-inflammatory and pain-relief medications.

Antiviral Research

Imidazole derivatives have shown promise as antiviral agents. For example, enviroxime is an antiviral drug that contains the imidazole ring . The structural features of 6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole could be exploited to design novel antiviral drugs, especially in the wake of emerging viral diseases.

properties

IUPAC Name

6-bromo-2-chloro-4-fluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFN2/c1-13-6-3-4(9)2-5(11)7(6)12-8(13)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQCXFJAYKLSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=C2)Br)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-4-fluoro-1-methyl-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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